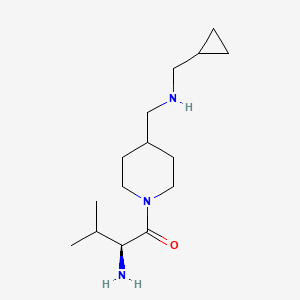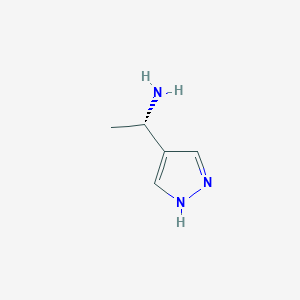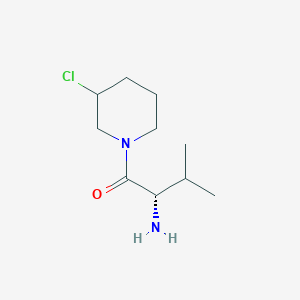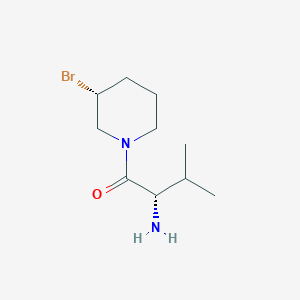![molecular formula C10H15N3 B11756052 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Azetidin und Imidazo[1,2-a]pyridin vereint. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihres potenziellen biologischen Wirkens und ihrer Anwendung in der Arzneimittelforschung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin beinhaltet typischerweise den Aufbau des Azetidinrings, gefolgt von der Bildung des Imidazo[1,2-a]pyridin-Gerüsts. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So könnte die Synthese beispielsweise mit der Herstellung eines Azetidin-Zwischenprodukts beginnen, das dann Cyclisierungsreaktionen unterzogen wird, um die endgültige Verbindung zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich skalierbare Synthesewege beinhalten, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Methoden würden die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und den Einsatz von Katalysatoren, umfassen, um eine effiziente Produktion zu ermöglichen. Die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Technologien könnte ebenfalls eingesetzt werden, um die Skalierbarkeit und Effizienz der Synthese zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung üblicher Oxidationsmittel oxidiert werden, um funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin hat verschiedene wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine umfassen, die an biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu den beobachteten biologischen Wirkungen zu führen . Ausführliche Studien zu seinen Bindungsinteraktionen und den beteiligten Signalwegen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the azetidine ring followed by the formation of the imidazo[1,2-a]pyridine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azetidine intermediate, which is then subjected to cyclization reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production. The use of continuous flow reactors and other advanced technologies might also be employed to enhance the scalability and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects . Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin ähnlich sind, gehören andere Azetidin- und Imidazo[1,2-a]pyridin-Derivate, wie z. B.:
- 2-(Azetidin-2-yl)-imidazo[1,2-a]pyridin
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin
- Azetidin-2-on-Derivate
Einzigartigkeit
Was 2-(Azetidin-2-yl)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin auszeichnet, ist seine einzigartige Kombination aus Azetidin- und Imidazo[1,2-a]pyridin-Gerüst, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination ermöglicht einzigartige Wechselwirkungen mit molekularen Zielstrukturen, die möglicherweise zu neuartigen therapeutischen Anwendungen führen .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-(azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2 |
InChI-Schlüssel |
HLJNVPUVVKOCPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C=C(N=C2C1)C3CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)


![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)




![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)


